molecular formula C18H12BrN3O3S B11703670 (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11703670
M. Wt: 430.3 g/mol
InChI Key: AMTJZLXRRJVBDT-RUDMXATFSA-N
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Description

The compound (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic molecule that features a thiazole ring, a bromophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and α-haloketone.

    Nitrophenyl Group Addition: The nitrophenyl group is introduced via a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the thiazole derivative and the nitrophenylprop-2-enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used, such as azides or thiols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

    Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound is used as a fluorescent probe for detecting specific biomolecules.

    Enzyme Inhibition: It serves as an inhibitor for certain enzymes, aiding in the study of enzyme mechanisms.

Medicine

    Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Dye Synthesis: It is used in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide

Uniqueness

The presence of the bromine atom in (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, fluoro, or methyl analogs. This can enhance its effectiveness as a catalyst or inhibitor in various applications.

Properties

Molecular Formula

C18H12BrN3O3S

Molecular Weight

430.3 g/mol

IUPAC Name

(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C18H12BrN3O3S/c19-14-7-5-13(6-8-14)16-11-26-18(20-16)21-17(23)9-4-12-2-1-3-15(10-12)22(24)25/h1-11H,(H,20,21,23)/b9-4+

InChI Key

AMTJZLXRRJVBDT-RUDMXATFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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